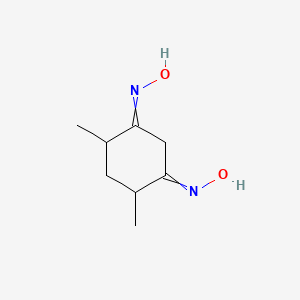
2,2'-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) is a chemical compound known for its unique structure and properties It is a derivative of benzoquinone, specifically a dihydroxybenzoquinone, which exhibits interesting chemical and physical characteristics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) typically involves the reaction of hydroquinone derivatives under specific conditions. One common method includes the oxidative coupling of hydroquinone in the presence of a suitable oxidizing agent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinones.
Aplicaciones Científicas De Investigación
2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) involves its ability to undergo redox reactions. The compound can donate and accept electrons, making it a versatile intermediate in various chemical processes. Its molecular targets include enzymes and proteins involved in oxidative stress pathways, where it can modulate their activity and influence cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dihydroxy-1,4-benzoquinone
- 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione
Uniqueness
2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) is unique due to its methanediyl bridge, which imparts distinct chemical properties compared to other dihydroxybenzoquinones.
Propiedades
Número CAS |
91805-25-3 |
|---|---|
Fórmula molecular |
C13H8O8 |
Peso molecular |
292.20 g/mol |
Nombre IUPAC |
3-[(2,5-dihydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl]-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H8O8/c14-6-2-7(15)11(19)4(10(6)18)1-5-12(20)8(16)3-9(17)13(5)21/h2-3,14,16,19,21H,1H2 |
Clave InChI |
UFPXJGJTBDBIOM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C=C(C2=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


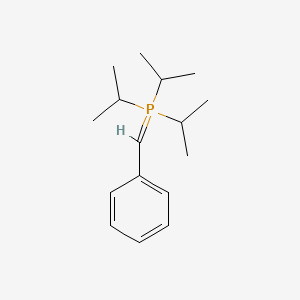
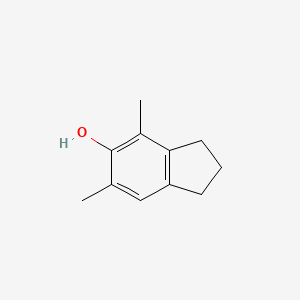
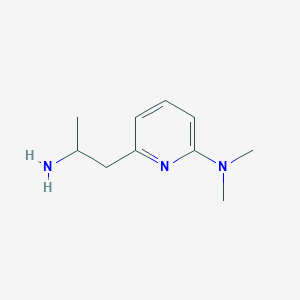

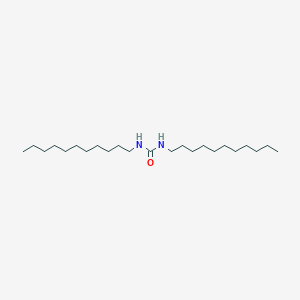
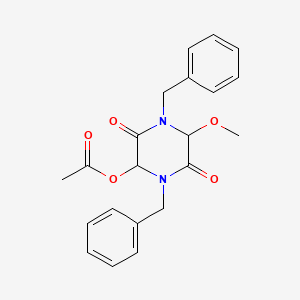
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)
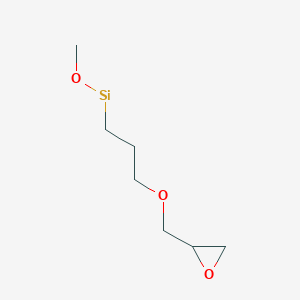
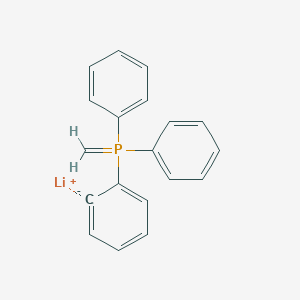
![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)


